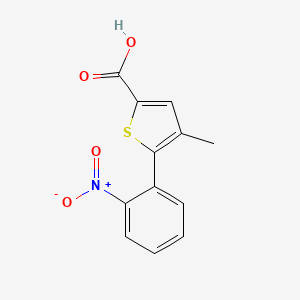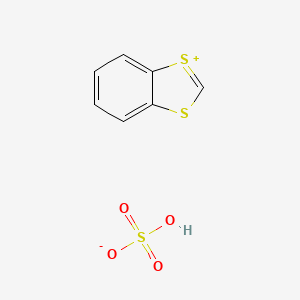![molecular formula C19H23N3O B14536686 1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one CAS No. 62368-43-8](/img/structure/B14536686.png)
1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one is a complex organic compound that features both an indole and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one typically involves multiple steps. One common method starts with the preparation of the indole derivative. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the imidazolidinone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques, often employing palladium or platinum catalysts.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the indole moiety, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce fully saturated indole derivatives.
Scientific Research Applications
1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity against hepatitis C virus is attributed to its ability to inhibit viral replication . The compound may interact with viral enzymes or host cell factors, disrupting the viral life cycle.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5,6,7-tetrahydro-1H-indole: Shares the indole moiety but lacks the imidazolidinone group.
Imidazolidin-2-one derivatives: Compounds with similar imidazolidinone structures but different substituents on the indole ring.
Uniqueness
1-[2-(2-Phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)ethyl]imidazolidin-2-one is unique due to the combination of the indole and imidazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62368-43-8 |
|---|---|
Molecular Formula |
C19H23N3O |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[2-(2-phenyl-4,5,6,7-tetrahydroindol-1-yl)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C19H23N3O/c23-19-20-10-11-21(19)12-13-22-17-9-5-4-8-16(17)14-18(22)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2,(H,20,23) |
InChI Key |
CLXHZCDDAHMBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2CCN3CCNC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[Ethoxy(diphenyl)methyl]phenol](/img/structure/B14536618.png)
![(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone](/img/structure/B14536622.png)
![3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide](/img/structure/B14536627.png)

amino}ethan-1-ol](/img/structure/B14536629.png)


![2-{2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14536646.png)
![3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14536654.png)
![S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14536661.png)


